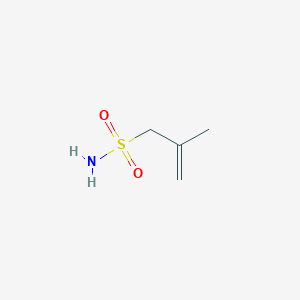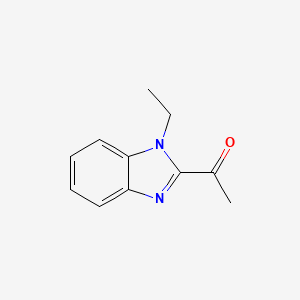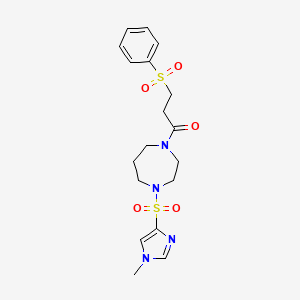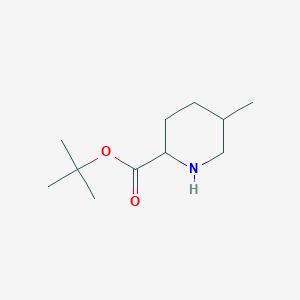
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. PBT2 belongs to the family of metal-protein attenuating compounds (MPACs) that have been shown to have beneficial effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Mecanismo De Acción
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is believed to exert its therapeutic effects through its ability to chelate copper and zinc ions in the brain. Copper and zinc ions are known to be involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. This compound has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. This compound has been shown to reduce the levels of copper and zinc in the brain, which in turn reduces the formation of amyloid-beta plaques. This compound has also been shown to improve synaptic function and reduce neuroinflammation, which are important factors in the pathogenesis of neurodegenerative diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has several advantages for lab experiments. This compound is a small molecule drug that can easily cross the blood-brain barrier, making it suitable for studying its effects in the brain. This compound has also been shown to have a good safety profile, making it suitable for further research and development. However, there are also limitations to using this compound in lab experiments. This compound has a short half-life in the body, which may limit its effectiveness in long-term studies. This compound also has a complex mechanism of action, which may require more sophisticated experimental techniques to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. One area of research is to further investigate the mechanism of action of this compound and its effects on copper and zinc ions in the brain. Another area of research is to study the effects of this compound in other neurodegenerative diseases such as Parkinson's disease. Additionally, there is potential for the development of new analogs of this compound that may have improved efficacy and safety profiles. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic effects in neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the reaction of 2-mercaptobenzoic acid with 3-bromobenzyl chloride to form 3-(bromomethyl)-1-benzothiophene-2-carboxylic acid. This intermediate is then reacted with phenylalanine methyl ester to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been extensively studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound has been shown to have a beneficial effect on the levels of copper and zinc in the brain, which are known to be involved in the pathogenesis of these diseases. This compound has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJXUXARJJRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)



![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2898054.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)
